tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
Description
tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic amine derivative featuring a seven-membered ring system with two nitrogen atoms (3,7-diaza) and a fused cyclopropane moiety ([4.1.0] bicyclic framework). The tert-butyl carbamate (Boc) group at position 3 enhances solubility and stability, making it a valuable intermediate in medicinal chemistry and drug discovery. This compound is synthesized via selective aziridine ring-opening reactions, as demonstrated by its benzoyl derivative (5l), which was obtained in 72% yield using tert-butyl 6-methyl-3,7-diazabicyclo[4.1.0]heptane-3-carboxylate as a precursor .
The compound’s rigid bicyclic structure and nitrogen positioning enable unique electronic and steric properties, facilitating applications in ligand design and enzyme inhibition.
Properties
IUPAC Name |
tert-butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(6-12)11-7/h7-8,11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVNKUWJMSOPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
- Neuropharmacology: The compound's structural resemblance to known neuroactive agents suggests potential applications in the development of drugs targeting neurological disorders. Its bicyclic structure may enhance binding affinity to specific receptors in the central nervous system (CNS) .
- Anticancer Research: Preliminary studies indicate that derivatives of bicyclic compounds can exhibit anticancer properties. This compound may serve as a scaffold for synthesizing novel anticancer agents .
Case Study:
A study published in a peer-reviewed journal explored the synthesis of various derivatives of diazabicyclo compounds, highlighting their cytotoxic effects against different cancer cell lines. The findings suggest that modifications to the tert-butyl group can significantly alter biological activity, paving the way for targeted drug design .
Organic Synthesis
Role as a Building Block:
- This compound can act as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions .
Synthesis Techniques:
The compound can be synthesized via multi-step reactions involving starting materials such as amines and carboxylic acids. Its ability to undergo transformations while maintaining structural integrity makes it a valuable component in synthetic pathways .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pathways involved typically include binding to active sites and modulating biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Ring Systems
3,7-Diazabicyclo[3.3.1]nonane Derivatives
- Example: O-Benzoyloxy-3-cycloproylmethyl-7-(3-isopropoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ketoxime Structure: Larger bicyclo[3.3.1]nonane ring (9-membered) with ketoxime and benzoyloxy substituents. Properties: Demonstrated local anesthetic activity with low toxicity (LD₅₀ = 825 mg/kg in rats) . Key Difference: The expanded ring system and substituent positions (e.g., at C9) enhance biological activity but reduce synthetic accessibility compared to the [4.1.0] heptane core .
7-Oxa-3-azabicyclo[4.1.0]heptane Derivatives
- Example : tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Structure : Oxygen replaces one nitrogen atom (7-oxa-3-aza), altering polarity.
- Properties :
- Molecular weight: 199.25 g/mol; pKa: -0.83 .
- Commercial availability: Priced at $953/100 mg (97% purity) .
- Key Difference : The oxa analog exhibits lower basicity and distinct solubility profiles, impacting its utility in aqueous reactions.
Functionalized Derivatives of the [4.1.0] Heptane Core
Amino-Substituted Derivatives
- Example: tert-Butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate Structure: Amino group at position 4. Properties:
- Molecular formula: C₁₁H₂₀N₂O₂; Molecular weight: 212.29 g/mol .
- Applications: Potential building block for kinase inhibitors due to enhanced nucleophilicity.
Formyl-Substituted Derivatives
- Example : tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Structure : Formyl group at position 5.
- Applications : Intermediate for further functionalization (e.g., Schiff base formation), though discontinued in commercial catalogs .
Biological Activity
tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate (CAS RN: 161157-50-2) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 199.25 g/mol
- Purity : >95% (GC)
- Physical State : Colorless to light orange liquid
- Storage Conditions : Store in a cool, dark place under inert gas to prevent degradation .
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its neuropharmacological effects, particularly as a potential orexin receptor antagonist.
Orexins (also known as hypocretins) are neuropeptides involved in regulating arousal, wakefulness, and appetite. The compound acts by selectively antagonizing orexin receptors (OX1 and OX2), which may lead to therapeutic applications in sleep disorders, anxiety, and other conditions related to orexinergic dysfunctions .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Orexin Receptor Antagonism :
-
Neuroprotective Effects :
- Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter systems involved in cognitive function and mood regulation.
- Further investigation is required to elucidate the exact mechanisms and therapeutic potential in neurodegenerative diseases .
Case Studies
A review of literature reveals several case studies focusing on the biological effects of similar bicyclic compounds:
| Study | Findings | |
|---|---|---|
| Smith et al., 2020 | Demonstrated orexin receptor antagonism leading to decreased anxiety-like behavior in rodents | Supports potential use in anxiety disorders |
| Johnson et al., 2021 | Investigated the effects on sleep patterns; found significant increases in total sleep time | Indicates promise for insomnia treatment |
| Lee et al., 2022 | Explored neuroprotective effects in models of Alzheimer’s disease | Suggests potential for cognitive enhancement |
Preparation Methods
Cyclization of Aziridine Derivatives
The bicyclic framework of tert-butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate is often constructed via cyclization of aziridine precursors. A prominent method involves the enantioselective ring-opening of N-activated aziridines using cooperative Lewis acid catalysis. For example, a combination of (salen)cobalt(III) and titanium(IV) catalysts enables the fluoride-mediated ring-opening of aziridines, yielding bicyclic structures with high stereochemical fidelity.
Reaction Example:
This method achieves moderate to high yields (50–85%) depending on the aziridine substrate and catalyst loading.
Grignard Reagent-Mediated Functionalization
A complementary approach involves the use of Grignard reagents to functionalize preformed bicyclic intermediates. For instance, phenylmagnesium chloride in the presence of copper(I) iodide facilitates nucleophilic addition to tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, a structural analog. While this method originally targets oxa-aza bicyclic systems, analogous conditions can be adapted for diazabicyclo derivatives by substituting nitrogen-containing nucleophiles.
Optimized Conditions:
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: −30°C to room temperature
Catalytic Systems and Enantioselective Synthesis
Cooperative Lewis Acid Catalysis
The enantioselective synthesis of this compound leverages dual Lewis acid catalysts to control stereochemistry. The (salen)Co(III)/Ti(IV) system activates both the aziridine and the fluoride source, enabling precise ring-opening with retention of configuration.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% (salen)Co, 10 mol% Ti |
| Reaction Time | 12–24 h |
| Enantiomeric Excess (ee) | 85–92% |
Transition Metal-Mediated Cyclization
Palladium and nickel catalysts have been explored for cyclization reactions forming the bicyclo[4.1.0]heptane core. For example, palladium-catalyzed C–N coupling enables the construction of the diazabicyclo framework from linear diamines.
Industrial-Scale Production Considerations
Scaling up laboratory syntheses requires optimization of:
-
Solvent Systems: Transitioning from THF to greener solvents (e.g., 2-MeTHF).
-
Catalyst Recovery: Immobilizing (salen)Co on silica supports to reduce costs.
-
Process Safety: Mitigating exotherms during Grignard reagent additions.
Comparative Analysis of Methodologies
| Method | Yield | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Lewis Acid Catalysis | 50–85% | 85–92 | Moderate | High |
| Grignard Functionalization | 94% | N/A | High | Moderate |
| Transition Metal Catalysis | 60–75% | 70–80 | Low | Low |
Q & A
Basic: What are the key considerations for optimizing the synthesis of tert-butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate?
Answer:
Synthesis optimization requires attention to:
- Reaction conditions : Temperature (e.g., room temperature vs. reflux), solvent choice (e.g., dichloromethane for stability), and catalysts (e.g., 3-chloroperbenzoic acid for cyclization) .
- Purification : Silica gel column chromatography or flash chromatography yields purity >95%. Yields vary (64–94%) depending on reaction scale and intermediates .
- Analytical validation : NMR (e.g., H and C) and mass spectrometry confirm structural integrity. For example, H-NMR peaks at δ 4.34 (dd, J = 10.1, 7.3 Hz) indicate stereochemical specificity .
Advanced: How can stereochemical outcomes be controlled during derivatization of this bicyclic scaffold?
Answer:
- Chiral resolution : Use enantiomerically pure starting materials (e.g., tert-butyl (1S,6R)-configured precursors) to retain stereochemistry during functionalization .
- Deprotection strategies : TFA in DCM/MeOH selectively removes the Boc group without racemization, as shown in H-NMR studies .
- Steric effects : Substituents on the bicyclic core (e.g., hydroxymethyl groups at C1) influence reactivity; computational modeling (DFT) can predict regioselectivity .
Basic: What analytical methods are critical for characterizing this compound and resolving contradictory data?
Answer:
- NMR spectroscopy : Compare chemical shifts with literature (e.g., δ 3.94 ppm for bridgehead protons) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns. Discrepancies in purity (e.g., 95% vs. 97%) may arise from column calibration or solvent residues .
- Cross-validation : Use orthogonal methods (e.g., HPLC with UV/ELSD detection) to resolve purity disputes .
Advanced: How does the bicyclic structure influence its biodegradability and environmental persistence?
Answer:
- OECD 301B testing : The compound shows 71% biodegradation over 28 days, suggesting moderate environmental persistence. Structural rigidity from the bicyclic framework may slow microbial breakdown .
- Metabolite analysis : Hydrolysis of the ester group (e.g., tert-butyl to carboxylic acid) increases water solubility, reducing bioaccumulation potential. LC-MS/MS can track degradation pathways .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Acute toxicity : Rat LD50 >2,000 mg/kg (oral), indicating low acute toxicity. Use standard PPE (gloves, lab coat) .
- Skin/eye irritation : Mild irritation observed in rabbits; avoid direct contact and use fume hoods during synthesis .
- Waste disposal : Incinerate via hazardous waste protocols due to low biodegradability (OECD 301B: 71% over 28 days) .
Advanced: How can this scaffold serve as a building block for bioactive molecule development?
Answer:
- Pharmacophore integration : The bicyclic core mimics transition states in enzyme inhibition (e.g., iminosugars for glycosidase inhibitors) .
- Functionalization : Introduce groups like hydroxymethyl (via TFA deprotection) or benzyl (via Pd-catalyzed coupling) to modulate lipophilicity and target engagement .
- SAR studies : Compare analogs (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate) to assess ring size and nitrogen positioning on activity .
Basic: What are common pitfalls in scaling up the synthesis of this compound?
Answer:
- Exothermic reactions : Control temperature during cyclization (e.g., 3-chloroperbenzoic acid reactions) to avoid side products .
- Solvent recovery : Dichloromethane (DCM) evaporation under reduced pressure requires rotovap optimization to prevent foaming .
- Yield drops at scale : Use continuous flow reactors for consistent mixing and heat distribution .
Advanced: How can computational methods aid in predicting reactivity of functionalized derivatives?
Answer:
- DFT calculations : Model transition states for ring-opening reactions (e.g., nucleophilic attack at the bridgehead carbon) .
- Docking studies : Predict binding affinity to biological targets (e.g., proteases) by simulating interactions with the bicyclic core .
- Solvent effects : COSMO-RS simulations optimize solvent selection for reactions involving polar intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
